

JNJ-38877605: A Comparative Guide to a Selective c-Met Probe

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of JNJ-38877605 as a selective c-Met probe, offering an objective comparison with alternative inhibitors and supported by experimental data. The information is intended to assist researchers in making informed decisions for their c-Met related studies.

Executive Summary

JNJ-38877605 is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] With a reported IC50 of 4 nM, it demonstrates over 600-fold selectivity for c-Met compared to a broad panel of other tyrosine and serine-threonine kinases.[1][2] This high selectivity makes JNJ-38877605 a valuable tool for specifically investigating the biological roles of c-Met in normal physiology and disease. However, it is crucial to note that further clinical development of JNJ-38877605 was halted due to species-specific renal toxicity observed in preclinical and early-phase human trials.[4][5] This guide will delve into the validation data for JNJ-38877605 and compare its performance with other well-established c-Met inhibitors.

Comparative Analysis of c-Met Inhibitors

The following table summarizes the key performance indicators of JNJ-38877605 in comparison to other selective and multi-kinase c-Met inhibitors.



Inhibitor	Туре	c-Met IC50 (nM)	Selectivity Profile	Key Features
JNJ-38877605	ATP-competitive	4[1][3]	>600-fold selective for c- Met over 200 other kinases.[1]	Potent and highly selective; preclinical development halted due to renal toxicity.[4]
Crizotinib	Multi-kinase	8	Also inhibits ALK and ROS1.	FDA-approved for ALK-positive and ROS1- positive NSCLC; also shows efficacy in MET- amplified cancers.[6]
Cabozantinib	Multi-kinase	5.4[7]	Inhibits c-Met, VEGFR2, AXL, RET, KIT, and others.[8][9]	FDA-approved for medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[8]
Capmatinib	Selective	0.8	Highly potent and selective MET inhibitor.	FDA-approved for metastatic NSCLC with MET exon 14 skipping mutations.[10]
Tepotinib	Selective	1.1	Highly selective oral MET inhibitor.	FDA-approved for metastatic NSCLC with MET exon 14



				skipping mutations.[11]
Foretinib	Multi-kinase	3.4	Inhibits c-Met and VEGFR2.	Has been evaluated in clinical trials for various cancers. [6]

Experimental Validation of JNJ-38877605

The validation of JNJ-38877605 as a c-Met selective probe involved a series of in vitro and in vivo experiments to determine its potency, selectivity, and cellular effects.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of JNJ-38877605 against c-Met kinase activity.

Methodology:

- Enzyme and Substrate Preparation: Recombinant human c-Met kinase domain and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase assay buffer.
- Inhibitor Dilution: JNJ-38877605 is serially diluted to a range of concentrations.
- Kinase Reaction: The c-Met enzyme is incubated with the substrate and varying concentrations of JNJ-38877605 in the presence of ATP.
- Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as radioactive assays (32P-ATP), ELISA-based methods with phospho-specific antibodies, or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).
- Data Analysis: The percentage of kinase inhibition at each drug concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.



Cellular Phosphorylation Assay

Objective: To assess the ability of JNJ-38877605 to inhibit c-Met autophosphorylation in a cellular context.

Methodology:

- Cell Culture: A cancer cell line with high c-Met expression (e.g., GTL-16 gastric carcinoma cells) is cultured to sub-confluency.
- Serum Starvation and Stimulation: Cells are serum-starved to reduce basal kinase activity and then stimulated with Hepatocyte Growth Factor (HGF) to induce c-Met phosphorylation.
- Inhibitor Treatment: Cells are pre-treated with varying concentrations of JNJ-38877605 before HGF stimulation.
- Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
- Western Blot Analysis: Equal amounts of protein from each treatment condition are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.
- Data Analysis: The band intensities for p-c-Met are normalized to total c-Met to determine the extent of inhibition at each JNJ-38877605 concentration.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of JNJ-38877605 in a preclinical animal model.

Methodology:

- Animal Model: Immunodeficient mice (e.g., nu/nu female mice) are used.[1]
- Tumor Implantation: Cancer cells with high c-Met expression (e.g., GTL-16 or U251 glioblastoma cells) are subcutaneously injected into the flanks of the mice.[1][2]

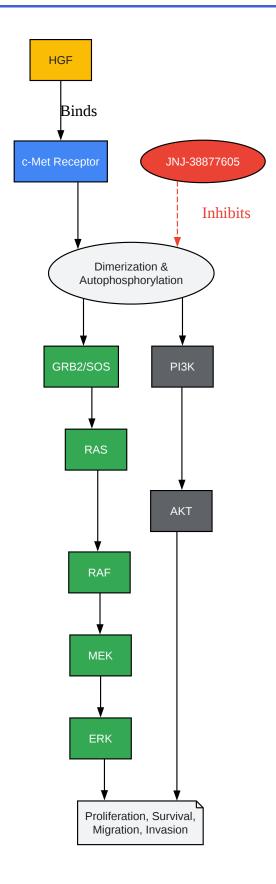


- Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. JNJ-38877605 is administered orally at a specified dose and schedule (e.g., 40-50 mg/kg/day).[1][2]
- Tumor Measurement: Tumor volume is measured regularly using calipers.
- Pharmacodynamic Analysis: At the end of the study, tumors can be excised to assess the level of c-Met phosphorylation by western blot or immunohistochemistry to confirm target engagement.
- Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of tumor growth inhibition by JNJ-38877605 compared to the control group.

Visualizing the c-Met Signaling Pathway and Experimental Workflows

To further illustrate the context of JNJ-38877605's mechanism and validation, the following diagrams are provided.

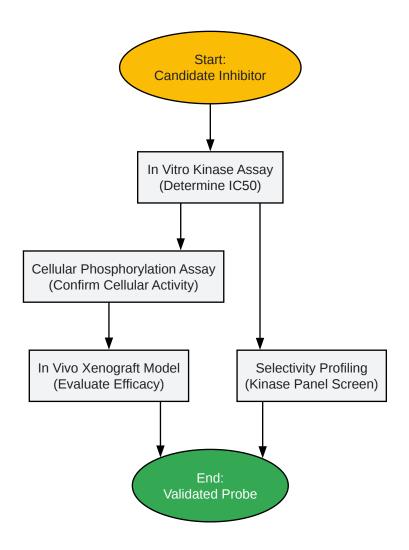




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Caption: The c-Met signaling pathway and the inhibitory action of JNJ-38877605.





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Caption: A generalized workflow for the validation of a selective kinase inhibitor.

Conclusion

JNJ-38877605 stands out as a highly potent and selective c-Met inhibitor, making it an excellent chemical probe for dissecting c-Met signaling in vitro and in preclinical in vivo models. Its well-defined inhibitory profile allows for confident attribution of observed biological effects to the specific inhibition of c-Met. However, its known species-specific renal toxicity precludes its use in clinical settings. For translational research aiming for clinical application, alternative c-Met inhibitors such as Capmatinib or Tepotinib, which have gained regulatory approval, would be more appropriate choices. Researchers should carefully consider the specific goals of their study when selecting a c-Met inhibitor, weighing the high selectivity of probes like JNJ-38877605 against the clinical relevance of approved drugs.



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